Comprehensive Spectroscopic Profiling of N-(2,2,2-trifluoroethyl)oxolan-3-amine Hydrochloride: ¹H and ¹⁹F NMR Elucidation
Comprehensive Spectroscopic Profiling of N-(2,2,2-trifluoroethyl)oxolan-3-amine Hydrochloride: ¹H and ¹⁹F NMR Elucidation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The incorporation of fluorinated aliphatic motifs, such as the 2,2,2-trifluoroethyl group, onto saturated heterocyclic scaffolds like oxolane (tetrahydrofuran) is a highly effective strategy in modern drug design. This modification enhances metabolic stability, modulates basicity (pKa), and increases lipophilicity without drastically altering the steric bulk of the parent amine.
This whitepaper provides a rigorous structural elucidation of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation; it explores the underlying quantum mechanical causality of the observed spin-spin couplings, details a self-validating experimental protocol, and provides a robust framework for spectral interpretation.
Chemical Context & Structural Causality
Understanding the NMR profile of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride requires analyzing the distinct magnetic environments created by its structural components: the protonated secondary amine, the electron-withdrawing trifluoromethyl group, and the conformationally flexible oxolane ring.
The Logic Behind the ¹H NMR Signals
The choice of solvent is the first critical decision in the structural elucidation of hydrochloride salts. While D₂O is highly polar, it induces rapid deuterium exchange with the NH2+ protons, rendering them invisible. Therefore, anhydrous DMSO-d₆ is selected to slow the proton exchange rate, allowing the observation of the broad amine protons [1].
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Amine Protons ( NH2+ ): The protonated nitrogen exerts a strong inductive effect. The resonance appears as a broad singlet downfield (~9.60 ppm). The broadening is caused by the quadrupolar relaxation of the 14N nucleus (spin I=1 ) and intermediate chemical exchange rates.
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Trifluoroethyl Methylene (-CH₂-CF₃): These protons are highly deshielded by both the adjacent positively charged nitrogen and the strongly electronegative CF₃ group. They appear as a distinct quartet due to the 3JHF scalar coupling with the three equivalent fluorine atoms.
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Oxolane Ring Protons: The oxolane ring undergoes rapid pseudorotation between envelope and twist conformations. Because C3 is a chiral center, the protons on the adjacent C2, C4, and C5 carbons are diastereotopic . This means that even in a freely rotating molecule, the two protons on the same methylene carbon are magnetically non-equivalent, leading to complex multiplet splitting patterns (geminal 2JHH and vicinal 3JHH couplings).
The Logic Behind the ¹⁹F NMR Signals
Fluorine-19 is a highly sensitive spin-½ nucleus with a natural abundance of 100% and a gyromagnetic ratio nearly 83% that of proton, making it an exceptional probe for structural biology and fragment-based drug discovery [2].
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Trifluoromethyl Group (-CF₃): All three fluorine atoms are chemically and magnetically equivalent due to rapid rotation around the C-C bond. In a standard (proton-coupled) ¹⁹F NMR experiment, the signal appears as a triplet centered around -69.5 ppm. This splitting is a direct result of the 3JHF coupling (typically 9.0–10.0 Hz) with the two adjacent methylene protons.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts ( δ ), multiplicities, integration, and coupling constants ( J ) for the compound.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment / Causality |
| 9.60 | Broad singlet (br s) | 2H | N/A | NH2+ : Broadened by 14N quadrupolar relaxation. |
| 4.05 | Quartet (q) | 2H | 3JHF≈9.5 | -CH₂-CF₃ : Split by 3 adjacent 19F nuclei. |
| 3.95 | Multiplet (m) | 1H | Complex | C3-H (Oxolane) : Methine proton adjacent to N+ . |
| 3.85 | Multiplet (m) | 2H | Complex | C2-H₂ (Oxolane) : Deshielded by adjacent ring oxygen; diastereotopic. |
| 3.70 | Multiplet (m) | 2H | Complex | C5-H₂ (Oxolane) : Deshielded by adjacent ring oxygen; diastereotopic. |
| 2.25 | Multiplet (m) | 1H | Complex | C4-Hₐ (Oxolane) : Diastereotopic proton (equatorial-like). |
| 2.05 | Multiplet (m) | 1H | Complex | C4-H_b (Oxolane) : Diastereotopic proton (axial-like). |
Table 2: ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment / Causality |
| -69.50 | Triplet (t) | 3F | 3JFH≈9.5 | -CF₃ : Split by the 2 adjacent methylene protons. |
(Note: Chemical shifts are referenced to TMS at 0.00 ppm for ¹H, and CFCl₃ at 0.00 ppm for ¹⁹F).
Experimental Protocols: Self-Validating NMR Workflow
To ensure high scientific integrity and reproducibility, the following self-validating protocol must be strictly adhered to. This workflow minimizes artifacts such as poor shimming, radiation damping, or incomplete relaxation.
Step 1: Sample Preparation
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Weigh precisely 15.0 mg of N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride.
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Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard). Causality: Anhydrous conditions prevent the water peak (~3.3 ppm in DMSO) from obscuring the oxolane ring signals and preserve the NH2+ signal.
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Transfer the homogenous solution to a high-precision 5 mm NMR tube.
Step 2: Instrument Calibration
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Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear Broadband Fluorine Observe (BBFO) probe.
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Tuning and Matching: Perform Automated Tuning and Matching (ATM) on both the ¹H (400.13 MHz) and ¹⁹F (376.50 MHz) channels. Causality: Proper tuning minimizes reflected RF power, maximizing the signal-to-noise ratio (SNR) and ensuring accurate 90° pulse widths.
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Locking and Shimming: Lock the spectrometer to the deuterium resonance of DMSO-d₆. Execute gradient shimming (e.g., TopShim) until the TMS peak width at half-height ( W1/2 ) is ≤1.0 Hz.
Step 3: Acquisition Parameters
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¹H NMR: Use a standard 30° pulse program (zg30). Acquire 16 scans with a spectral width of 20 ppm. Set the relaxation delay ( D1 ) to 2.0 seconds to ensure complete T1 relaxation between scans.
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¹⁹F NMR: Use a standard single-pulse program (zg). Acquire 64 scans with a spectral width of 250 ppm (centered at -100 ppm). Set D1 to 3.0 seconds. Note: Do not use ¹H decoupling if you wish to observe the 3JHF triplet, which is critical for confirming the covalent linkage of the CF₃ group to the methylene spacer [3].
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating NMR acquisition and structural elucidation process.
Workflow for self-validating ¹H and ¹⁹F NMR acquisition and structural elucidation.
References
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19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry. [1] Available at:[Link]
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19F NMR in Fragment-Based Drug Discovery. RSC Chemical Biology. [2] Available at:[Link]
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19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA). Analytical Chemistry, ACS Publications. [3] Available at:[Link]
